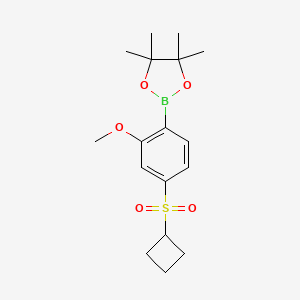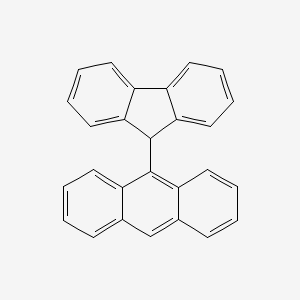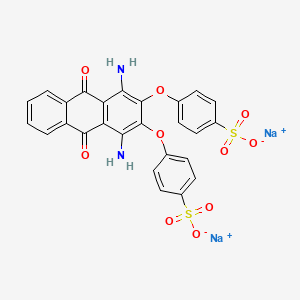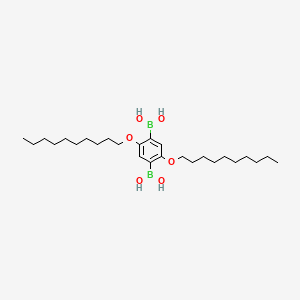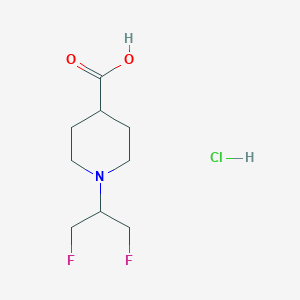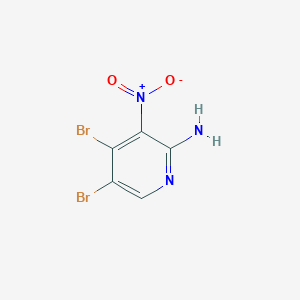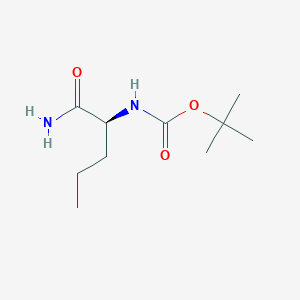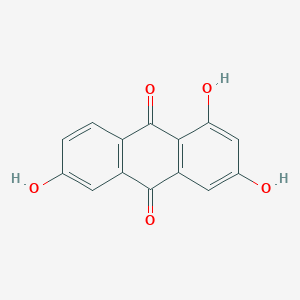
1,3,6-Trihydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-trihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O5 and a molecular weight of 256.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups at positions 1, 3, and 6 on the anthracene ring system. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6-trihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3,6-trihydroxyanthracene using strong oxidizing agents like potassium permanganate or chromium trioxide can yield 1,3,6-trihydroxyanthracene-9,10-dione .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trihydroxyanthracene-9,10-dione often involves large-scale oxidation reactions. The process typically requires stringent control of reaction conditions, including temperature, pH, and the concentration of oxidizing agents, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,6-trihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 1,3,6-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by disrupting cell wall synthesis, inhibiting nucleic acid and protein synthesis, and blocking energy metabolism . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with biological molecules, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3,6-trihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,6-trihydroxyanthracene-9,10-dione: Similar structure but different hydroxyl group positions.
1,3,8-trihydroxyanthracene-9,10-dione: Another isomer with hydroxyl groups at positions 1, 3, and 8.
7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione: Contains an additional acetyl group at position 7.
The uniqueness of 1,3,6-trihydroxyanthracene-9,10-dione lies in its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
69008-07-7 |
|---|---|
Molekularformel |
C14H8O5 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
1,3,6-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-8-9(3-6)13(18)10-4-7(16)5-11(17)12(10)14(8)19/h1-5,15-17H |
InChI-Schlüssel |
HTGYRSWFBJFKRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)

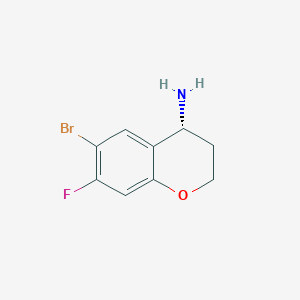

![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
